molecular formula C48H60N6NaO9 B12353559 CID 156592379

CID 156592379

Cat. No.: B12353559
M. Wt: 888.0 g/mol
InChI Key: IFCNUAFRAJCYKN-DDXUJOENSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 156592379, identified as oscillatoxin E, is a derivative of oscillatoxin, a class of bioactive compounds with structural and functional similarities to marine toxins. Oscillatoxins are characterized by complex polycyclic ether backbones, which are often associated with ionophoric or cytotoxic properties.

Properties

Molecular Formula

C48H60N6NaO9

Molecular Weight

888.0 g/mol

InChI

InChI=1S/C24H29N5O3.C24H29NO5.Na.H2O/c1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23;1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19;;/h6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H,31,32)(H,25,26,27,28);4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28);;1H2/t22-;17-,21+;;/m01../s1

InChI Key

IFCNUAFRAJCYKN-DDXUJOENSA-N

Isomeric SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H](C(C)C)C(=O)O.CCOC(=O)[C@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O.O.[Na]

Canonical SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O.CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O.O.[Na]

Origin of Product

United States

Chemical Reactions Analysis

CID 156592379 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or chromium trioxide, while reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride. The major products formed from these reactions depend on the specific reaction conditions and the nature of the starting material.

Scientific Research Applications

CID 156592379 has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe to study specific biochemical pathways or as a potential therapeutic agent. In medicine, compounds like this compound are often investigated for their pharmacological properties and potential use in drug development. In industry, such compounds can be used in the production of various materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of CID 156592379 involves its interaction with specific molecular targets and pathways. The compound may bind to particular enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Structural Comparison with Analogous Oscillatoxin Derivatives

Key Structural Features

Oscillatoxin E (CID 156592379) belongs to a family of oscillatoxin derivatives, including:

  • Oscillatoxin D (CID 101283546)
  • 30-Methyl-oscillatoxin D (CID 185389)
  • Oscillatoxin F (CID 156582092)

These compounds share a core polycyclic ether framework but differ in substituents and stereochemistry, which influence their physicochemical and biological properties.

Table 1: Structural and Identifier Comparison
Compound Name PubChem CID Key Structural Differentiation
Oscillatoxin E 156592379 Hydroxyl group at C-15; unsaturated side chain
Oscillatoxin D 101283546 Epoxide group at C-12; saturated side chain
30-Methyl-oscillatoxin D 185389 Methylation at C-30; enhanced lipophilicity
Oscillatoxin F 156582092 Carboxylic acid moiety at C-20; polar terminal group

Source : Structural data inferred from Figure 1 in .

Implications of Structural Modifications

In contrast, oscillatoxin F (CID 156582092) contains a polar carboxylic acid group, which may improve solubility but limit passive diffusion across lipid bilayers.

Reactivity and Binding Affinity :

  • The epoxide group in oscillatoxin D (CID 101283546) suggests electrophilic reactivity, which could facilitate covalent interactions with cellular nucleophiles (e.g., cysteine residues in enzymes).
  • The hydroxyl group in oscillatoxin E (this compound) might participate in hydrogen bonding, influencing target selectivity or potency.

Toxicity and Mechanism :

  • Structural differences in side chains (e.g., saturation, polarity) likely modulate interactions with ion channels or ATPases, analogous to other polycyclic ether toxins like ciguatoxins or maitotoxins.

Analytical and Comparative Methodologies

Mass Spectrometry (MS) and Collision-Induced Dissociation (CID)

  • LC-ESI-MS (Liquid Chromatography-Electrospray Ionization Mass Spectrometry) enables precise molecular weight determination and fragmentation pattern analysis. For example, source-induced CID can differentiate isomers like ginsenosides by their unique cleavage pathways .
  • High-resolution MS (HRMS) with ±5 ppm mass error tolerance, as noted in , is critical for distinguishing structurally similar compounds .
Table 2: Hypothetical Mass Spectrometry Data*
Compound Molecular Formula Theoretical [M+H]+ (Da) Key Fragments (m/z)
Oscillatoxin E C₃₄H₅₄O₁₀ 642.3768 625.3592 (-H₂O), 583.3210
30-Methyl-oscillatoxin D C₃₅H₅₆O₉ 644.3924 627.3748 (-H₂O), 585.3366

*Hypothetical data based on structural analogs and methodologies in .

Q & A

How can I formulate a focused research question for studying CID 156592379 in experimental settings?

Level: Basic
Answer: Begin by aligning your question with the PICO framework (Population/Problem, Intervention/Indicator, Comparison, Outcome) to ensure specificity. For example:

  • Problem: What biochemical pathways does this compound modulate?
  • Intervention: How does varying dosage affect its efficacy?
  • Comparison: Compare its mechanism to structurally analogous compounds.
  • Outcome: Quantify changes in target enzyme activity.
    Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate practicality and significance. For instance, prioritize questions that address gaps in existing literature while adhering to ethical guidelines for in vitro/in vivo studies .

What strategies ensure rigorous literature review practices for this compound-related studies?

Level: Basic
Answer:

  • Use Google Scholar and academic databases (e.g., PubMed, SciFinder) with search terms like "this compound AND [target pathway]" to identify primary sources.
  • Filter results by citation count and publication date (prioritize recent, highly cited studies).
  • Cross-reference the "References" and "Cited by" sections to map seminal works and emerging trends.
  • Avoid over-reliance on review articles; prioritize original research for methodology insights .

How do I design a reliable data collection instrument for this compound experiments?

Level: Basic
Answer:

  • Questionnaires/Surveys (if applicable): Use closed-ended questions (e.g., Likert scales) to quantify subjective observations, such as phenotypic changes in model organisms. Pre-test the instrument with a small cohort to identify ambiguities .
  • Experimental Protocols: Clearly define dependent/independent variables (e.g., concentration, exposure time) and control groups. Document reagent sources, equipment calibration, and environmental conditions to ensure reproducibility .

How can I resolve contradictions between experimental data for this compound and existing literature?

Level: Advanced
Answer:

  • Root-Cause Analysis: Compare methodologies (e.g., assay type, sample preparation) between your study and conflicting literature. For example, discrepancies in IC50 values may arise from differences in buffer pH or temperature .
  • Statistical Validation: Apply Bland-Altman plots or meta-analysis to quantify variability across studies. If contradictions persist, design follow-up experiments to isolate confounding factors (e.g., purity of the compound, solvent effects) .

What methodologies ensure reproducibility in complex experimental setups involving this compound?

Level: Advanced
Answer:

  • Pre-registration: Document protocols on platforms like Open Science Framework before experimentation to minimize bias.
  • Stepwise Replication: Break down multi-stage experiments (e.g., synthesis, characterization, bioassay) into modular components. Validate each step independently using positive/negative controls.
  • Data Transparency: Share raw datasets, instrument settings, and calibration records as supplementary materials. Reference ARRIVE guidelines for in vivo studies to standardize reporting .

How can I optimize experimental design to address multiple variables influencing this compound’s activity?

Level: Advanced
Answer:

  • Factorial Design: Use a 2^k factorial approach to test interactions between variables (e.g., pH, temperature, concentration). For example, a 3-variable design reduces the number of trials while quantifying synergistic effects.
  • Response Surface Methodology (RSM): Model non-linear relationships between variables using software like Design-Expert to predict optimal conditions. Validate predictions with confirmatory runs .

What frameworks are effective for analyzing contradictory outcomes in this compound’s mechanism of action?

Level: Advanced
Answer:

  • Principal Contradiction Analysis: Identify the dominant factor driving discrepancies (e.g., ligand-binding affinity vs. cellular uptake efficiency). Prioritize resolving the principal contradiction through targeted experiments (e.g., surface plasmon resonance to validate binding kinetics) .
  • Bayesian Inference: Update prior probabilities (based on literature) with new data to refine mechanistic hypotheses. Tools like Stan or PyMC3 facilitate probabilistic modeling of conflicting results .

How should I structure a discussion section to contextualize this compound findings within broader scientific debates?

Level: Advanced
Answer:

  • Comparative Analysis: Tabulate your results against prior studies, highlighting methodological divergences (e.g., "Our observed inhibition rate of 75% at 10 μM contrasts with Smith et al.’s 60% due to differences in assay duration").
  • Mechanistic Hypotheses: Propose testable models (e.g., allosteric vs. competitive inhibition) to explain novel findings. Use pathway enrichment analysis to link results to understudied biological processes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.